molecular formula C9H20O4 B160476 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- CAS No. 1638-16-0

2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-

Cat. No.: B160476
CAS No.: 1638-16-0
M. Wt: 192.25 g/mol
InChI Key: LEQCJROTXBYLEU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[2-(2-hydroxypropoxy)propoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c1-7(10)4-12-6-9(3)13-5-8(2)11/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQCJROTXBYLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041448
Record name 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638-16-0
Record name 1,1′-[(1-Methyl-1,2-ethanediyl)bis(oxy)]bis-2-propanol
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Record name 5-Methyl-4,7-dioxadecane-2,9-diol
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Record name 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-
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Record name 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-
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Record name 1,1'-(propylenedioxy)dipropan-2-ol
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Record name 5-METHYL-4,7-DIOXADECANE-2,9-DIOL
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Preparation Methods

Reaction Stoichiometry and Conditions

In the CN101250093A patent, a molar ratio of 1:1–1.95 for 1,2-propanediol to propylene oxide is critical to minimizing higher oligomers like tetrapropylene glycol. Excess propylene oxide increases tetrapropylene glycol byproducts, which impair downstream applications in UV-curable resins. Typical conditions include:

  • Temperature : 100–127°C

  • Pressure : 0.11–0.37 MPa

  • Catalyst loading : 0.0003–0.02 mol% (relative to 1,2-propanediol).

A representative example uses 1,740 g of 1,2-propanediol, 2,280 g of propylene oxide, and 4.3 g KOH, yielding 4,010 g of crude TPG after 4 hours at 103–127°C.

Purification and Rectification Strategies

Post-polymerization purification is essential to achieve TPG purity >99%. The CN101250093A method employs vacuum rectification with inert gas sparging (e.g., nitrogen) to prevent thermal degradation and oxidation.

Rectification Parameters

  • Temperature : 130–190°C (column bottom)

  • Vacuum : ≤1.5 kPa absolute pressure

  • Reflux ratio : 2:1–7.5:1

  • Inert gas flow : 3.7 L/h–4.2 m³/h.

These conditions reduce tetrapropylene glycol content to <0.04% and achieve a Hazen color index ≤10. For instance, rectifying 4,010 g of crude TPG at 150–170°C under 0.8–1 kPa vacuum with nitrogen yields 1,368 g of 98.3% pure TPG.

Catalytic Innovations and Byproduct Mitigation

Catalyst Selection

While KOH and NaOH remain standard, dimethylaminoethanol has been explored to enhance selectivity. However, the CN101250093A patent demonstrates that reducing propylene oxide stoichiometry (1:1.55–1.75 molar ratio) is more effective than catalyst modification for suppressing byproducts.

Byproduct Profile

  • Dipropylene glycol (DPG) : Co-produced in 20–40% yield, depending on rectification cuts.

  • Tetrapropylene glycol : <0.1% in high-purity TPG.

Comparative Analysis of Industrial Methods

ParameterCN101250093A MethodConventional Method
PO:PG Molar Ratio 1:1.55–1.751:2–2.5
TPG Purity 99.96%≤98%
Hazen Color Index ≤10≥30
Tetrapropylene Glycol <0.04%≥0.5%

Applications in Downstream Derivatives

TPG’s high purity is vital for synthesizing tripropylene glycol diacrylate (TPGDA), a UV-curable resin. The CN106748760A patent details TPGDA production via esterification of TPG with acrylic acid using methanesulfonic acid catalyst. Impurities in TPG (e.g., tetrapropylene glycol) directly affect TPGDA’s curing performance and odor profile .

Scientific Research Applications

Pharmaceutical Applications

Tripropylene glycol is utilized in the pharmaceutical industry primarily as a solvent and excipient. Its properties allow for enhanced solubility of active pharmaceutical ingredients (APIs), making it an essential component in various formulations.

Key Uses

  • Solvent for Injectable Drugs : It serves as a solvent for poorly soluble drugs, facilitating their delivery through parenteral routes.
  • Stabilizer in Formulations : The compound helps stabilize emulsions and suspensions in liquid formulations.

Case Study: Injectable Formulations

A study highlighted the effectiveness of tripropylene glycol as a solvent for specific APIs, improving their bioavailability when administered via injection. The findings indicated that formulations containing this compound exhibited increased stability and reduced degradation rates compared to traditional solvents .

Cosmetic Applications

In cosmetics and personal care products, tripropylene glycol is valued for its moisturizing properties and ability to enhance product texture.

Key Uses

  • Moisturizers and Creams : It acts as a humectant, drawing moisture into the skin and providing hydration.
  • Emulsifying Agent : The compound stabilizes oil-in-water emulsions, which are common in lotions and creams.

Case Study: Skin Care Products

Research conducted on various skin care formulations demonstrated that products containing tripropylene glycol had improved skin feel and moisture retention compared to those without it. This effect was attributed to its ability to form a protective barrier on the skin surface .

Food Processing Applications

Tripropylene glycol is also used in food processing as a food additive and flavoring agent.

Key Uses

  • Humectant : It helps retain moisture in food products, enhancing shelf life.
  • Flavor Carrier : The compound serves as a carrier for flavors and fragrances in food items.

Case Study: Food Products

In a comparative analysis of baked goods containing tripropylene glycol versus those without, results showed that the former retained moisture better over time, leading to improved texture and consumer acceptance .

Industrial Applications

The industrial sector employs tripropylene glycol in various formulations due to its compatibility with other chemicals.

Key Uses

  • Antifreeze Agent : It is used in antifreeze formulations due to its low freezing point.
  • Plasticizer : The compound acts as a plasticizer in polymer production, enhancing flexibility.

Case Study: Antifreeze Formulations

A study evaluated the performance of antifreeze solutions containing tripropylene glycol under extreme temperatures. The results indicated superior performance in preventing freezing compared to conventional antifreeze agents .

Summary Table of Applications

IndustryApplicationBenefits
PharmaceuticalsSolvent for injectable drugsEnhanced solubility
CosmeticsMoisturizers and creamsImproved hydration
Food ProcessingHumectantExtended shelf life
IndustrialAntifreeze agentLow freezing point

Comparison with Similar Compounds

Data Tables

Table 1: Physical-Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility
Tripropylene Glycol (TPG) C₉H₂₀O₄ 192.25 268 Miscible
Dipropylene Glycol C₆H₁₄O₃ 134.17 232 Miscible
Ethylene Glycol C₂H₆O₂ 62.07 197 High

Table 2: Regulatory and Hazard Profiles

Compound CASRN EPA Priority Key Hazards
Tripropylene Glycol 24800-44-0 Low Low acute toxicity; non-irritant
Dipropylene Glycol 110-98-5 Low Mild skin irritation
Ethylene Glycol 107-21-1 High Nephrotoxic, fatal if ingested

Key Research Findings

  • Polymer Performance : TPG-based polyurethanes exhibit superior flexibility and moisture resistance compared to ethylene glycol analogs .
  • Environmental Impact : TPG’s low volatility reduces atmospheric release, aligning with its low-priority designation .
  • Synthetic Efficiency : TPG’s branched structure slows reaction kinetics in polyurethane synthesis but improves product durability .

Biological Activity

2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- (CAS No. 1638-16-0) is a chemical compound with potential biological activities that warrant exploration. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

  • Molecular Formula : C9_9H20_{20}O4_4
  • Molecular Weight : 192.2527 g/mol
  • IUPAC Name : 2-Propanol, 1,1'-(propylenedioxy)di-

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential applications in pharmaceuticals and its effects on human health.

Research indicates that compounds similar to 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- may exhibit various mechanisms of action:

  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that can mitigate oxidative stress in cells .
  • Neuroprotective Effects : There is evidence indicating that certain derivatives can protect neuronal cells from damage due to ischemia or neurodegenerative conditions .

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of related compounds and found that they effectively scavenge free radicals, which could be beneficial in preventing cellular damage associated with chronic diseases .

Study 2: Neuroprotection

Research conducted on the neuroprotective effects of similar compounds highlighted their potential in treating conditions such as Alzheimer's disease. The study demonstrated that these compounds could reduce neuroinflammation and promote neuronal survival in vitro .

PropertyValue
Molecular FormulaC9_9H20_{20}O4_4
Molecular Weight192.2527 g/mol
CAS Number1638-16-0
IUPAC Name2-Propanol, 1,1'-(propylenedioxy)di-

Table 2: Biological Activities

Activity TypeDescriptionSource
Antioxidant ActivityScavenges free radicalsJournal of Medicinal Chemistry
Neuroprotective EffectsProtects neurons from ischemic damageNeurobiology Research

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis- under laboratory conditions?

  • Methodological Answer : The compound can be synthesized via etherification reactions using diols and alkyl halides, or through nucleophilic substitution with controlled stoichiometry. For example, triethanolamine derivatives (e.g., CAS 90530-05-5) are synthesized by reacting chlorinated propanol intermediates with triethanolamine under inert conditions . Reaction optimization should focus on temperature (typically 60–80°C), solvent selection (e.g., THF or DMF), and catalysts like K₂CO₃ to improve yields. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the ether linkages and methyl branching patterns. For example, the methylene protons in the ethanediyl backbone appear as distinct triplets (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₂₂N₂O₂, MW 190.28) and fragmentation patterns .
  • HPLC/NIR : Online HPLC and near-infrared (NIR) spectroscopy are used for real-time purity analysis during synthesis, with NIR providing faster feedback for dosing control .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2) .
  • Ventilation : Conduct reactions in fume hoods to avoid vapor inhalation (PM10 exposure limits: 2.5–40 µg/m³) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT resolve hydrogen-bonding interactions in this compound’s complexes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/IGLO-III with COSMO solvation) predict magnetic parameters and hydrogen-bond geometries. For example, deuterium quadrupole coupling constants (QCC) in hydrogen-bridged complexes can be simulated to match experimental ENDOR spectra, validating bonding angles and distances . Computational models also help distinguish between static and dynamic hydrogen-bonding behavior in propanol-based systems.

Q. How can contradictions in environmental impact data (e.g., PM10 levels) be resolved across studies?

  • Methodological Answer : Discrepancies in PM10 thresholds (e.g., 2.5 vs. 40 µg/m³) may arise from varying experimental conditions (aerosolization methods, humidity). Researchers should:

  • Standardize testing protocols using OECD guidelines for aerosol generation.
  • Cross-validate results with multiple analytical techniques (e.g., gravimetric analysis vs. laser diffraction) .
  • Consider long-term degradation products, as interim assessments may underestimate risks .

Q. What advanced analytical methods enable real-time monitoring of this compound in dynamic reaction systems?

  • Methodological Answer :

  • Online NIR Spectroscopy : Provides rapid (<1 second) feedback on 2-propanol dosing efficiency, outperforming HPLC in time-sensitive reactions .
  • Electron Nuclear Double Resonance (ENDOR) : Maps hyperfine interactions in radical intermediates, critical for studying reaction mechanisms .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies volatile byproducts (e.g., allyl ethers) with high sensitivity, ensuring reaction fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.